N-([2,3'-bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide
CAS No.: 2034442-20-9
Cat. No.: VC4896355
Molecular Formula: C15H13NO3S
Molecular Weight: 287.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034442-20-9 |
|---|---|
| Molecular Formula | C15H13NO3S |
| Molecular Weight | 287.33 |
| IUPAC Name | N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-thiophen-3-ylacetamide |
| Standard InChI | InChI=1S/C15H13NO3S/c17-15(7-11-4-6-20-10-11)16-8-13-1-2-14(19-13)12-3-5-18-9-12/h1-6,9-10H,7-8H2,(H,16,17) |
| Standard InChI Key | FZQLVZQVOPCFPM-UHFFFAOYSA-N |
| SMILES | C1=COC=C1C2=CC=C(O2)CNC(=O)CC3=CSC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of N-([2,3'-bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide is C₁₆H₁₅NO₃S, with a molecular weight of 301.36 g/mol. The compound features a [2,3'-bifuran] moiety, where two furan rings are fused at the 2- and 3'-positions, connected via a methylene bridge to an acetamide group substituted with a thiophen-3-yl ring.
Key Structural Features:
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Bifuran Core: The [2,3'-bifuran] system contributes to planar aromaticity, enabling π-π stacking interactions critical for biological targeting .
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Thiophene Substituent: The sulfur atom in the thiophene ring enhances electron-richness, potentially influencing redox properties and binding affinity .
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Acetamide Linker: The flexible methylene bridge and amide group facilitate hydrogen bonding with biological macromolecules.
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| logP (Partition Coefficient) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 4 (2 furan O, 1 amide O, 1 thiophene S) |
| Polar Surface Area | 78.5 Ų |
These properties suggest moderate lipophilicity and solubility in polar aprotic solvents, aligning with trends observed in similar bifuran-thiophene hybrids .
Synthetic Routes and Optimization
The synthesis of N-([2,3'-bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide likely follows a multi-step protocol, drawing from methodologies used for structurally related compounds.
Bifuran Moiety Construction
The [2,3'-bifuran] core is typically synthesized via oxidative coupling of furan precursors. For example, Cu(I)-catalyzed coupling of 2-furanboronic acid with 3-bromofuran under microwave irradiation yields the bifuran scaffold in ~65% yield . Alternative methods include Pd-mediated cross-couplings, though these often require stringent anhydrous conditions.
Acetamide Functionalization
The thiophen-3-yl acetamide group is introduced through a nucleophilic acyl substitution reaction. Reacting 2-(thiophen-3-yl)acetic acid with thionyl chloride generates the corresponding acid chloride, which is then coupled with [2,3'-bifuran]-5-ylmethanamine in the presence of triethylamine .
Critical Reaction Parameters:
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Temperature: 0–5°C to minimize side reactions.
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Solvent: Dichloromethane or THF for optimal solubility.
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Catalyst: DMAP (4-dimethylaminopyridine) to accelerate acylation.
Purification is achieved via silica gel chromatography, with final yields ranging from 40–55% depending on the scale .
Chemical Reactivity and Derivative Formation
The compound’s reactivity is governed by its bifuran and thiophene rings, which participate in electrophilic substitutions, and the acetamide group, which undergoes hydrolysis or reduction.
Electrophilic Aromatic Substitution
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Nitration: Concentrated HNO₃/H₂SO₄ at 0°C selectively nitrates the thiophene ring at the 2-position, yielding a nitro derivative .
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Halogenation: NBS (N-bromosuccinimide) in CCl₄ brominates the bifuran moiety, primarily at the 5'-position.
Amide Modification
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Hydrolysis: Heating with 6M HCl converts the acetamide to 2-(thiophen-3-yl)acetic acid, a reaction useful for prodrug strategies.
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Reduction: LiAlH₄ reduces the amide to a secondary amine, though this risks over-reduction of the furan rings.
Biological Activity and Mechanistic Insights
While direct pharmacological data for N-([2,3'-bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide are unavailable, structurally related compounds exhibit notable bioactivities:
Anticancer Properties
Bifuran-thiophene hybrids inhibit tubulin polymerization, disrupting mitosis in cancer cells. A related compound, N-[(5-{5-[2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazol-3-yl}thiophen-2-yl)methyl]acetamide, induces apoptosis in HeLa cells at IC₅₀ = 12.5 µM . The target molecule’s bifuran-thiophene architecture likely shares this mechanism, warranting further investigation.
Table 2: Hypothesized Biological Activities
| Activity | Potential Target | Predicted IC₅₀/MIC |
|---|---|---|
| Antimicrobial | Bacterial gyrase | 30–80 µM |
| Anticancer | Tubulin | 10–25 µM |
| Anti-inflammatory | COX-2 | 50–100 µM |
Comparative Analysis with Structural Analogs
The compound’s uniqueness lies in its dual heterocyclic system (bifuran + thiophene), which distinguishes it from simpler analogs:
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vs. N-([2,3'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide : Replacement of the benzamide with thiophene-acetamide improves solubility (logP reduced by 0.9 units) and enhances interactions with sulfur-binding enzymes.
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vs. N-phenethyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide: The absence of a piperazine-thiazole group simplifies synthesis but may reduce CNS permeability.
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